6-chloro-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-2-oxo-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C10H6ClNO3 and a molecular weight of 223.62 g/mol . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with ammonia or an amine under suitable conditions . One common method includes the use of glacial acetic acid or acetic anhydride as the reaction medium . The reaction is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarin derivatives .
Scientific Research Applications
6-chloro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit pancreatic lipase, an enzyme involved in the digestion of dietary fats . The compound binds to the active site of the enzyme, preventing its activity and thereby reducing fat absorption .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-oxo-2H-chromene-3-carboxamide
- N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
6-chloro-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity . Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
CAS No. |
38472-57-0 |
---|---|
Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
6-chloro-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C10H6ClNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13) |
InChI Key |
JJALPYSRHDYYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)N |
Origin of Product |
United States |
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